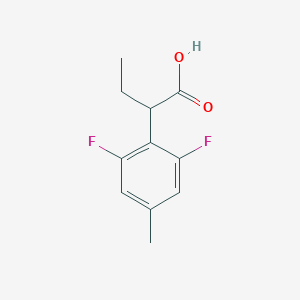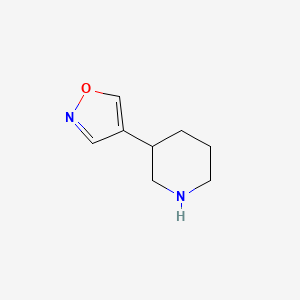
3-(1,2-Oxazol-4-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2-Oxazol-4-yl)piperidine is a heterocyclic compound that features both an oxazole and a piperidine ring The oxazole ring contains one nitrogen and one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Oxazol-4-yl)piperidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the van Leusen oxazole synthesis is a notable method that utilizes tosylmethylisocyanides (TosMICs) as key reagents . This method allows for the formation of the oxazole ring, which can then be further functionalized to introduce the piperidine moiety.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
化学反応の分析
Types of Reactions
3-(1,2-Oxazol-4-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxazole or piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced piperidine derivatives.
科学的研究の応用
3-(1,2-Oxazol-4-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-(1,2-Oxazol-4-yl)piperidine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can engage in hydrophobic interactions. These interactions enable the compound to bind to enzymes and receptors, modulating their activity and leading to various physiological effects .
類似化合物との比較
Similar Compounds
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.
Uniqueness
3-(1,2-Oxazol-4-yl)piperidine is unique due to the combination of the oxazole and piperidine rings, which imparts distinct chemical properties and biological activities. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
4-piperidin-3-yl-1,2-oxazole |
InChI |
InChI=1S/C8H12N2O/c1-2-7(4-9-3-1)8-5-10-11-6-8/h5-7,9H,1-4H2 |
InChIキー |
RSXLXGJPASWAAS-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C2=CON=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Dimethylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B15239675.png)
![1-[(2,2-Dimethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15239700.png)

![5-Methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239725.png)
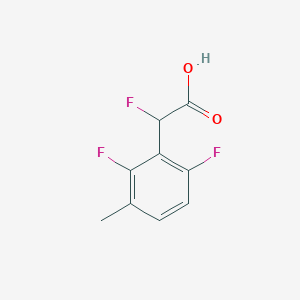

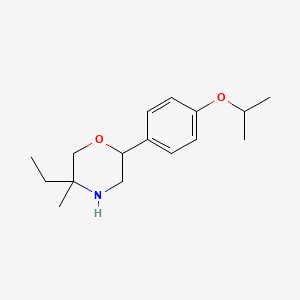
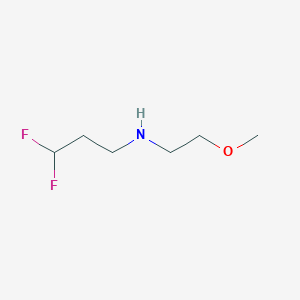
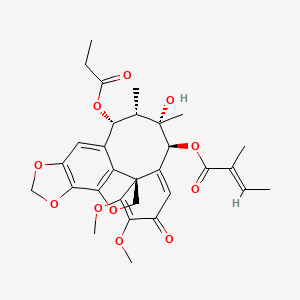
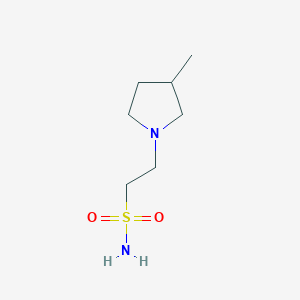
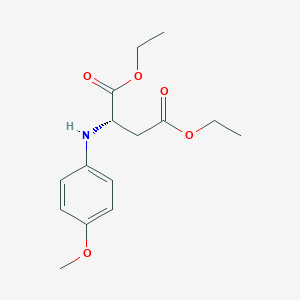
![6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B15239758.png)
